2,2',4,4'-Tetrachlorobenzil

Description

2,2',4,4'-Tetrachlorobiphenyl is a polychlorinated biphenyl (PCB) with chlorine atoms substituted at the 2, 2', 4, and 4' positions on the biphenyl backbone. It is part of the broader class of PCBs, which were historically used in industrial applications such as dielectric fluids, plasticizers, and flame retardants . Due to their environmental persistence and toxicity, PCBs were banned globally under the Stockholm Convention. Notably, 2,2',4,4'-Tetrachlorobiphenyl is classified as a noncoplanar PCB, meaning its chlorine substituents prevent the two benzene rings from adopting a planar (flat) configuration .

Properties

Molecular Formula |

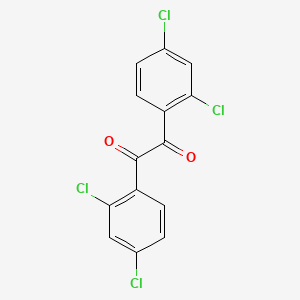

C14H6Cl4O2 |

|---|---|

Molecular Weight |

348.0 g/mol |

IUPAC Name |

1,2-bis(2,4-dichlorophenyl)ethane-1,2-dione |

InChI |

InChI=1S/C14H6Cl4O2/c15-7-1-3-9(11(17)5-7)13(19)14(20)10-4-2-8(16)6-12(10)18/h1-6H |

InChI Key |

VNQJFUYWWRYDHZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)C(=O)C2=C(C=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomerism and Coplanarity

The positional arrangement of chlorine atoms on biphenyls significantly impacts their physicochemical and toxicological properties. Key comparisons include:

a) 3,3',4,4'-Tetrachlorobiphenyl

- Structure : Chlorine atoms occupy the 3, 3', 4, and 4' positions.

- Coplanarity : The substitution pattern allows the molecule to adopt a coplanar conformation, resembling dioxins like TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin) .

- Toxicity: Coplanar PCBs exhibit dioxin-like toxicity by binding to the aryl hydrocarbon receptor (AhR), leading to endocrine disruption and carcinogenicity. The toxic equivalency factor (TEF) for 3,3',4,4'-Tetrachlorobiphenyl is approximately 0.1, making it orders of magnitude more toxic than noncoplanar congeners .

b) 2,2',4,4'-Tetrachlorobiphenyl

- Structure : Chlorine atoms at the 2, 2', 4, and 4' positions create steric hindrance.

- Noncoplanarity: Prevents alignment with the AhR, reducing dioxin-like activity. Its TEF is typically ≤0.0001, indicating minimal dioxin-like toxicity .

Research Findings and Implications

Toxicity Mechanisms

- Noncoplanar PCBs: While 2,2',4,4'-Tetrachlorobiphenyl lacks significant dioxin-like activity, studies suggest it may disrupt cellular calcium homeostasis and induce neurotoxic effects through non-AhR pathways .

- Coplanar PCBs : 3,3',4,4'-Tetrachlorobiphenyl activates AhR-dependent pathways, leading to cytochrome P450 induction, oxidative stress, and teratogenicity .

Regulatory and Health Impacts

- Coplanar PCBs are regulated more stringently under international guidelines (e.g., WHO TEF system) due to their high toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.